molecular formula C5H5ClN2O B1375852 4-Amino-2-chloropyridin-3-OL CAS No. 1227508-94-2

4-Amino-2-chloropyridin-3-OL

Cat. No.: B1375852
CAS No.: 1227508-94-2
M. Wt: 144.56 g/mol
InChI Key: RJCSGFKTKREJDU-UHFFFAOYSA-N
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Description

4-Amino-2-chloropyridin-3-OL is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a hydroxyl group (-OH) attached to the pyridine ring. This compound is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical, agrochemical, and dye industries .

Mechanism of Action

Target of Action

4-Amino-2-chloropyridin-3-OL is an important pharmaceutical and pesticide intermediate . It is used to synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . The primary targets of this compound are the biochemical pathways involved in plant growth regulation .

Mode of Action

It is known that it interacts with its targets to promote plant growth . This interaction likely involves binding to specific receptors or enzymes, triggering a series of biochemical reactions that ultimately lead to enhanced plant growth .

Biochemical Pathways

This compound affects the biochemical pathways involved in plant growth regulation . By interacting with these pathways, it promotes tissue growth, bud development, and green preservation . The downstream effects of these interactions include increased yield in various fruit crops such as apple, pear, grape, and peach .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may influence its bioavailability

Result of Action

The result of the action of this compound is enhanced plant growth . This is achieved through its effects on tissue growth, bud development, and green preservation . Additionally, it has high activity against various pathogens such as rust, powdery mildew, rice blast, and apple downy mildew .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it may be more effective in moist environments. Additionally, it is recommended to be stored in a dark place under an inert atmosphere , indicating that light and oxygen may affect its stability.

Biochemical Analysis

Biochemical Properties

4-Amino-2-chloropyridin-3-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating nucleophilic substitution reactions. The compound’s reactivity is attributed to the presence of both amino and chloro groups, making it a valuable intermediate in organic synthesis . It is involved in the preparation of 3-deazacytosine and 1,6-naphthyridines, which are essential in drug synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system upon exposure, indicating its potential impact on cellular respiration . The compound’s interaction with cellular components can lead to changes in cell function, highlighting its significance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid, demonstrating its ability to participate in complex biochemical reactions . The compound’s effects at the molecular level include enzyme inhibition or activation and alterations in gene expression, contributing to its diverse applications in biochemical studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, with a melting point of 90-94°C Studies have shown that the compound’s stability and degradation can influence its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . It is essential to determine the threshold levels to avoid potential toxicity and ensure the compound’s safe application in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity. Understanding these processes is essential for optimizing the compound’s use in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions and its overall efficacy in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-2-chloropyridin-3-OL involves the nitration of 2-chloropyridine, followed by reduction to obtain the amino group. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloropyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-chloropyridin-3-OL has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloropyridin-3-OL is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, which enhances its reactivity and versatility in chemical syntheses. This makes it a valuable intermediate in the production of a wide range of compounds .

Properties

IUPAC Name

4-amino-2-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCSGFKTKREJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857274
Record name 4-Amino-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227508-94-2
Record name 4-Amino-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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